WAY-324728

Description

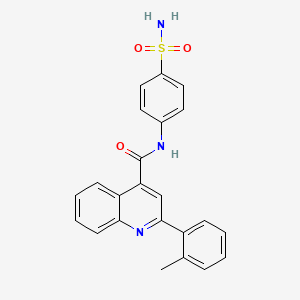

The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)-4-quinolinecarboxamide is 417.11471265 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-6-2-3-7-18(15)22-14-20(19-8-4-5-9-21(19)26-22)23(27)25-16-10-12-17(13-11-16)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDIUZSPBNQAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of WAY-324728

Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no public information is available regarding the mechanism of action, binding profile, or any associated in vitro or in vivo studies for the compound WAY-324728 (CAS Number: 544670-38-4).

Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and visualizations is not possible at this time. The following sections outline the standard structure and type of information that would be included in such a guide, should data become publicly available in the future.

Introduction

This section would typically provide a high-level overview of this compound, including its chemical class, potential therapeutic area, and the key questions addressed in the subsequent sections of the guide. It would set the context for understanding the compound's pharmacological profile.

Core Mechanism of Action

This would be the central part of the guide, detailing the primary molecular target(s) of this compound. It would describe the nature of the interaction (e.g., agonist, antagonist, inhibitor) and the specific binding site.

Binding Profile and Selectivity

A crucial aspect of understanding a compound's mechanism of action is its binding affinity and selectivity for its primary target versus other receptors, enzymes, or ion channels.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Various Receptors

| Target | Ki (nM) | Species | Radioligand | Reference |

| Primary Target X | Data Unavailable | - | - | - |

| Receptor Y | Data Unavailable | - | - | - |

| Receptor Z | Data Unavailable | - | - | - |

Experimental Protocols:

-

Radioligand Binding Assays: This section would detail the protocol for competitive binding assays. It would include specifics on membrane preparation (e.g., from cell lines expressing the target receptor or from specific tissue homogenates), the choice of radioligand and its concentration, incubation conditions (temperature, time, buffer composition), and the method for separating bound from free radioligand (e.g., filtration over glass fiber filters). The calculation of Ki values from IC50 values using the Cheng-Prusoff equation would also be described.

Downstream Signaling Pathways

This subsection would elucidate the intracellular signaling cascades that are modulated by this compound's interaction with its target.

Hypothetical Signaling Pathway Diagram

Caption: A hypothetical signaling cascade initiated by this compound binding.

Experimental Protocols:

-

Second Messenger Assays: Detailed methods for quantifying the levels of key second messengers (e.g., cAMP, IP3, Ca2+) would be provided. This could include protocols for HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or ELISA (Enzyme-Linked Immunosorbent Assay) based assays in relevant cell lines.

-

Western Blotting: Protocols for assessing the phosphorylation status of key downstream signaling proteins would be included. This would cover protein extraction, SDS-PAGE, protein transfer to a membrane, antibody incubation (primary and secondary), and detection methods.

In Vitro Functional Activity

This section would present data from cell-based assays that demonstrate the functional consequences of this compound's action on its target.

Table 2: Hypothetical In Vitro Functional Potency of this compound

| Assay Type | Cell Line | Parameter | EC50/IC50 (nM) | Reference |

| Functional Assay 1 | Data Unavailable | Data Unavailable | Data Unavailable | - |

| Functional Assay 2 | Data Unavailable | Data Unavailable | Data Unavailable | - |

Hypothetical Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro functional assay.

Experimental Protocols:

-

Cell-Based Functional Assays: This would provide detailed step-by-step instructions for the specific functional assays used. For example, a reporter gene assay protocol would include details on the cell line, the reporter construct, transfection method (if applicable), compound treatment conditions, and the method for measuring reporter gene expression (e.g., luciferase activity).

In Vivo Pharmacology

This section would focus on the effects of this compound in animal models, linking its molecular mechanism to a physiological or behavioral outcome.

Table 3: Hypothetical In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Endpoint | Result | Reference |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | - |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | - |

Experimental Protocols:

-

Animal Models: A detailed description of the animal models used would be provided, including the species, strain, age, and sex of the animals. The rationale for choosing a particular model to study the specific therapeutic indication would be explained.

-

Drug Administration and Dosing: This would include the formulation of this compound, the route of administration (e.g., oral, intravenous, intraperitoneal), the dose levels tested, and the dosing schedule.

-

Behavioral or Physiological Assessments: Detailed protocols for the methods used to assess the in vivo effects of the compound would be described. For example, in a model of anxiety, the protocol for the elevated plus maze test would be detailed, including the dimensions of the maze, the lighting conditions, the duration of the test, and the behavioral parameters measured (e.g., time spent in open arms, number of entries into open arms).

Conclusion

The guide would conclude with a summary of the key findings regarding the mechanism of action of this compound and a discussion of the implications for its potential therapeutic use. It would also likely suggest future research directions to further elucidate its pharmacological profile.

In-depth Technical Guide: WAY-324728 (CAS 544670-38-4)

Notice: Despite a comprehensive search of scientific literature and patent databases, no publically available research or experimental data could be found for the compound WAY-324728 with CAS number 544670-38-4. The information presented below is based on the limited data available from chemical suppliers.

Core Compound Information

This compound is a chemical compound identified by the CAS number 544670-38-4. It is available from commercial chemical suppliers as a research chemical.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 544670-38-4 |

| Molecular Formula | C₂₃H₁₉N₃O₃S |

| Molecular Weight | 417.48 g/mol |

Research and Biological Activity

There is currently no available information in the public domain regarding the biological activity, mechanism of action, or therapeutic potential of this compound. No in-vitro or in-vivo studies, clinical trials, or patent applications detailing its use have been identified.

Experimental Protocols

Due to the absence of published research, no experimental protocols for the synthesis, handling, or biological evaluation of this compound can be provided.

Signaling Pathways

There is no information available to associate this compound with any specific biological signaling pathways.

Conclusion

This compound remains an uncharacterized compound in the context of publicly accessible scientific knowledge. Researchers interested in this molecule would need to perform initial screening and characterization studies to determine its chemical and biological properties. Without any foundational research, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or visualizations of its mechanism of action. Further investigation into this compound would be required to elucidate its potential role in any biological processes.

In-depth Technical Guide on WAY-324728: Information Currently Unavailable in Public Domain

Despite a comprehensive search for the molecular structure, function, and quantitative data of the compound designated as WAY-324728, it has been determined that detailed technical information is not publicly available. As a result, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time.

This compound is commercially listed as a chemical entity with the following identifiers:

-

Molecular Formula: C23H19N3O3S[1]

While it is categorized as an active molecule and likely functions as a soluble epoxide hydrolase (sEH) inhibitor based on its commercial context, specific details regarding its molecular structure, mechanism of action, quantitative potency (e.g., IC50 values), and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) are not disclosed in accessible scientific literature or chemical databases.

The absence of a defined chemical structure is the most significant impediment, as it forms the basis for understanding the molecule's function and interactions. Furthermore, without published research, there are no experimental protocols or quantitative data to summarize, nor are there established signaling pathways to visualize.

Alternative: A Technical Guide on a Well-Characterized sEH Inhibitor

Given the lack of specific data for this compound, we propose to create an in-depth technical guide on a well-characterized and widely studied soluble epoxide hydrolase inhibitor. This would fulfill the user's core requirements for a detailed scientific document on this important class of therapeutic agents. A suitable alternative would be a compound like t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) , for which extensive data on its structure, function, quantitative activity, and experimental use are available in the scientific literature.

This alternative guide would include:

-

Molecular Structure and Properties: Detailed 2D and 3D structural information, along with physicochemical properties.

-

Mechanism of Action and Function: A thorough explanation of how it inhibits sEH and the resulting physiological effects.

-

Quantitative Data: Structured tables summarizing IC50 values, binding affinities, and in vivo pharmacokinetic parameters.

-

Experimental Protocols: Detailed methodologies for relevant in vitro and in vivo assays.

-

Signaling Pathway and Workflow Diagrams: Graphviz visualizations of the relevant biological pathways and experimental procedures.

This approach would provide the requested in-depth technical content for researchers, scientists, and drug development professionals, focusing on a molecule with a robust and publicly accessible scientific foundation.

References

The Discovery and Development of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound WAY-324728 remains largely undocumented in publicly accessible scientific literature, it is understood to belong to the class of soluble epoxide hydrolase (sEH) inhibitors. This technical guide provides an in-depth overview of the discovery, development, and core principles of sEH inhibitors, a promising therapeutic class with potential applications in a range of diseases. The information presented herein is a synthesis of the extensive research and development efforts in the field of sEH inhibition.

The Role of Soluble Epoxide Hydrolase in Human Health

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acid epoxides.[1][2] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with generally beneficial effects, into their corresponding, and often less active, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs are known to possess anti-inflammatory, vasodilatory, and analgesic properties.[3] By inhibiting the sEH enzyme, the endogenous levels of EETs can be stabilized and enhanced, offering a therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[1][2]

Signaling Pathway of sEH Inhibition

The mechanism of action of sEH inhibitors is centered on the modulation of the arachidonic acid cascade. The following diagram illustrates the central role of sEH and the effect of its inhibition.

Discovery and Medicinal Chemistry of sEH Inhibitors

The development of sEH inhibitors has been an active area of research for several decades. Early efforts focused on the design of small molecules that could mimic the substrate or transition state of the sEH-catalyzed hydrolysis reaction. This led to the discovery of urea-based inhibitors, which have become a cornerstone of sEH inhibitor medicinal chemistry.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the potency, selectivity, and pharmacokinetic properties of sEH inhibitors. Key structural features that have been explored include:

-

Central Pharmacophore: Urea, amide, and carbamate moieties have been shown to be effective at interacting with the catalytic residues in the active site of sEH.

-

Lipophilic Groups: The presence of lipophilic groups, such as adamantyl or substituted phenyl rings, is crucial for occupying the hydrophobic pockets of the enzyme's active site.

-

Linker and Spacer Elements: The length and nature of the linker connecting the central pharmacophore to the lipophilic groups can significantly impact inhibitor potency and physical properties.

Quantitative Data for Representative sEH Inhibitors

The following table summarizes the in vitro potency of several benchmark sEH inhibitors against the human enzyme. This data is representative of the potency achieved for this class of compounds.

| Compound | IC50 (nM) for human sEH | Reference |

| TPPU | 3.7 | [4] |

| GSK2256294A | 0.027 | [4] |

| EC5026 | Not specified in abstract | [4] |

| Soluble epoxide hydrolase inhibitor (from WO 2010096722 A1) | pIC50 = 8.4 (approx. 4 nM) | [4] |

Experimental Protocols

The discovery and characterization of sEH inhibitors involve a range of in vitro and in vivo assays. The following are detailed methodologies for key experiments typically cited in the development of these compounds.

In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant sEH.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

Fluorescent substrate, e.g., PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 50 µL of a solution containing the sEH enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution in assay buffer.

-

Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate as a function of the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for In Vitro sEH Inhibition Assay

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of a test compound after oral administration to rats or mice.

Materials:

-

Test compound

-

Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (or other appropriate rodent strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer the test compound formulated in the vehicle to the animals via oral gavage at a specific dose.

-

Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

-

Extract the test compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation with acetonitrile).

-

Analyze the extracted samples by LC-MS/MS to determine the concentration of the test compound at each time point.

-

Use pharmacokinetic software to calculate the relevant PK parameters from the plasma concentration-time data.

Conclusion

The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for a range of human diseases characterized by inflammation and vascular dysfunction. The discovery and optimization of potent and selective sEH inhibitors have been driven by extensive medicinal chemistry efforts and a deep understanding of the enzyme's structure and function. While the specific details of this compound are not widely available, the broader class of sEH inhibitors continues to be an area of active investigation, with the potential to deliver novel therapeutics for unmet medical needs. The data and protocols presented in this guide provide a foundational understanding of the core principles and methodologies employed in the discovery and development of this important class of drugs.

References

- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8815951B2 - Inhibitors of epoxide hydrolases for the treatment of inflammation - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling the Target of WAY-324728: A Search for Scientific Validation

Despite a comprehensive investigation into scientific literature and chemical databases, detailed information regarding the biological target and validation studies for the compound WAY-324728 remains elusive. Publicly accessible data, including peer-reviewed publications and patents, do not currently offer insights into its mechanism of action, binding affinities, or the experimental protocols used for its evaluation.

This compound is commercially available from several chemical suppliers, where it is listed as an "active molecule." Basic chemical identifiers such as its CAS Number (544670-38-4), molecular formula (C23H19N3O3S), and molecular weight (417.48 g/mol ) are readily available. However, this information does not extend to its pharmacological properties or its intended biological target.

The prefix "WAY" in the compound's name suggests a possible origin from the former pharmaceutical company Wyeth, which often used this designation for its research compounds. It is plausible that this compound is an internal discovery code for a compound that was either discontinued in early-stage research or has not yet been the subject of public disclosure through scientific publication or patent application.

Without access to preclinical data, it is not possible to construct a detailed technical guide on the target validation of this compound. Key components of such a guide, which are currently unavailable, would include:

-

Quantitative Data: Binding affinities (e.g., Ki, IC50), functional assay results (e.g., EC50, Emax), and in vivo efficacy data.

-

Experimental Protocols: Detailed methodologies for binding assays, cell-based functional assays, and in vivo models used to characterize the compound's activity and confirm its target engagement.

-

Signaling Pathways and Workflows: Visual representations of the molecular pathways influenced by this compound and the experimental processes employed in its validation.

Researchers and drug development professionals interested in the pharmacological profile of this compound may need to conduct their own de novo target identification and validation studies. The lack of public information underscores the proprietary nature of early-stage drug discovery and the reality that many compounds synthesized and tested within pharmaceutical companies do not progress to a stage of public dissemination.

Future disclosures in scientific literature or patent filings may eventually shed light on the intended biological target and therapeutic rationale behind the development of this compound. Until such information becomes available, a comprehensive technical guide on its target validation cannot be compiled.

WAY-324728: An Uncharacterized Compound with No Established Role in the Arachidonic Acid Cascade

A comprehensive review of scientific literature and public databases reveals no established biological activity or mechanism of action for the compound WAY-324728, including any role within the arachidonic acid cascade. This document addresses the current lack of information and the consequent inability to provide a detailed technical guide on its function in this critical signaling pathway.

This compound is a chemical entity available through various commercial suppliers for research purposes. Basic chemical identifiers are available, including its CAS Number (544670-38-4) and molecular formula (C23H19N3O3S). However, beyond these fundamental details, there is a complete absence of published scientific data detailing its pharmacological profile, biological targets, or its effects on cellular or physiological systems.

The arachidonic acid cascade is a well-studied metabolic pathway responsible for the synthesis of eicosanoids, a class of potent lipid signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are critical mediators of inflammation, immunity, and hemostasis. The pathway is initiated by the release of arachidonic acid from membrane phospholipids, primarily by the action of phospholipase A2 (PLA2). Subsequently, enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) convert arachidonic acid into various bioactive lipids.

A thorough search of prominent scientific databases—including PubMed, Scopus, and Google Scholar—for keywords such as "this compound," "WAY 324728," and its CAS number, both alone and in conjunction with terms like "arachidonic acid," "phospholipase A2," "cyclooxygenase," and "lipoxygenase," yielded no relevant results. Patent databases also show no records of inventions related to the biological activity of this compound.

The prefix "WAY" in the compound's name is suggestive of compounds developed by Wyeth Pharmaceuticals (now a part of Pfizer). Historically, Wyeth has used this nomenclature for its investigational compounds (e.g., WAY-100635, a well-known 5-HT1A receptor antagonist). It is plausible that this compound is an internal designation for a compound that was either discontinued in early-stage discovery, never progressed to a stage warranting publication, or is part of a research program that has not been publicly disclosed.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide. The core requirements for this task—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled. The scientific community has not published any research that would form the basis for such a guide.

Therefore, any discussion on the role of this compound in the arachidonic acid cascade would be entirely speculative. For researchers, scientists, and drug development professionals, it should be noted that this compound is currently an uncharacterized molecule with no known biological function. Any investigation into its properties would represent novel research.

The Potent Soluble Epoxide Hydrolase Inhibitor t-AUCB: A Technical Guide to its Effects on Epoxyeicosatrienoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), a potent and selective inhibitor of soluble epoxide hydrolase (sEH), on epoxyeicosatrienoic acids (EETs). Due to the limited public information available for WAY-324728, this document focuses on the well-characterized inhibitor t-AUCB to illustrate the principles of sEH inhibition and its impact on EET metabolism and signaling.

Introduction to Soluble Epoxide Hydrolase and Epoxyeicosatrienoic Acids

Epoxyeicosatrienoic acids (EETs) are signaling lipid molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs play crucial roles in cardiovascular homeostasis, exhibiting vasodilatory, anti-inflammatory, and anti-platelet aggregation properties. The biological activity of EETs is terminated through their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy to enhance and prolong the beneficial effects of endogenous EETs.

Quantitative Data: Inhibitory Potency of t-AUCB

t-AUCB is a highly potent inhibitor of sEH across multiple species. Its inhibitory activity, expressed as the half-maximal inhibitory concentration (IC50), is summarized in the table below.

| Species | Enzyme | IC50 Value (nM) |

| Human | Soluble Epoxide Hydrolase (hsEH) | 1.3 |

| Mouse | Soluble Epoxide Hydrolase (msEH) | 8 |

| Rat | Soluble Epoxide Hydrolase (rsEH) | 8 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of sEH inhibition by t-AUCB, the resulting impact on the EET signaling pathway, and typical experimental workflows for assessing sEH inhibition and quantifying EETs and DHETs.

Caption: Inhibition of sEH by t-AUCB blocks the conversion of EETs to DHETs.

Caption: Workflow for determining the IC50 of an sEH inhibitor.

Caption: Workflow for LC-MS/MS quantification of EETs and DHETs.

Experimental Protocols

Soluble Epoxide Hydrolase Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 value of an sEH inhibitor like t-AUCB.

Materials:

-

Recombinant human, mouse, or rat sEH

-

Assay Buffer: e.g., Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)

-

Fluorogenic substrate: e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (CMNA)

-

t-AUCB stock solution in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of t-AUCB in the assay buffer.

-

To the wells of the 96-well plate, add the sEH enzyme solution.

-

Add the different concentrations of the t-AUCB dilutions to the wells containing the enzyme. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate CMNA to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., kinetic read for 10-20 minutes) at the appropriate excitation and emission wavelengths for the product of CMNA hydrolysis (e.g., Ex/Em ~330/465 nm).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of t-AUCB.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of EETs and DHETs by LC-MS/MS

This protocol outlines the general steps for the analysis of EETs and DHETs in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Deuterated internal standards for each EET and DHET regioisomer

-

Organic solvents for extraction (e.g., ethyl acetate, methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges or materials for liquid-liquid extraction

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Thaw the biological samples on ice. For tissue samples, homogenize in an appropriate buffer.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to each sample. This corrects for variations in extraction efficiency and matrix effects.

-

Lipid Extraction:

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge with appropriate solvents. Load the sample, wash away interfering substances, and elute the lipids of interest with a suitable solvent.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the sample, vortex thoroughly, and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the lipids.

-

-

Drying and Reconstitution: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the different EET and DHET regioisomers using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or acetic acid.

-

Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode. Set up multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard to ensure specificity and sensitivity of detection.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Generate a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of each EET and DHET in the original sample based on the peak area ratios relative to the internal standards and the calibration curve.

-

Conclusion

t-AUCB is a powerful tool for studying the physiological and pathological roles of the sEH/EET pathway. Its high potency and well-documented effects make it a valuable research compound. The experimental protocols detailed in this guide provide a framework for researchers to investigate the impact of sEH inhibition on EET metabolism and signaling in various experimental models. The continued exploration of potent and selective sEH inhibitors holds significant promise for the development of novel therapeutics for a range of cardiovascular and inflammatory diseases.

In-Depth Technical Guide on the In Vitro Characterization of WAY-324728

A comprehensive review of publicly available scientific literature reveals a significant lack of in vitro characterization data for the compound WAY-324728. Despite targeted searches for its binding affinity, functional activity, selectivity profile, and overall pharmacological properties, no peer-reviewed studies or detailed experimental data could be retrieved.

Information regarding this compound is presently limited to its basic chemical identifiers. The compound, with CAS Number 544670-38-4, has a molecular formula of C23H19N3O3S and a molecular weight of 417.48 g/mol .[1] It is available commercially as a research chemical. However, its biological targets, mechanism of action, and in vitro pharmacological profile remain undocumented in the public domain.

This guide, therefore, serves to highlight the absence of published data and to outline the standard methodologies that would typically be employed for the in vitro characterization of a novel compound, should such data become available in the future.

Hypothetical In Vitro Characterization Workflow

Should research on this compound be published, a typical in vitro characterization would involve a series of standardized assays to determine its potency, efficacy, and selectivity. The following sections and diagrams illustrate a standard workflow and the types of data that would be generated.

Experimental Workflow

The logical flow of in vitro experiments for a compound like this compound would generally proceed from initial binding studies to functional assays and finally to broader selectivity profiling.

Figure 1: A representative experimental workflow for the in vitro characterization of a novel compound.

Data Presentation (Hypothetical)

Were data available, it would be organized into tables for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinity Data for this compound

| Target | Assay Type | Radioligand | Ki (nM) | n |

|---|---|---|---|---|

| Target X | Radioligand Binding | [³H]-Ligand Y | - | - |

| Target Z | Competition Binding | [¹²⁵I]-Ligand A | - | - |

Table 2: Hypothetical Functional Activity Data for this compound

| Target | Assay Type | Mode of Action | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) |

|---|---|---|---|---|

| Target X | cAMP Accumulation | - | - | - |

| Target X | GTPγS Binding | - | - | - |

Experimental Protocols (Generalized)

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments that would be used to characterize this compound.

Radioligand Binding Assay

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant).

GTPγS Binding Assay

This functional assay is used to determine the G-protein activation following receptor stimulation by an agonist.

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the G-protein coupled receptor of interest are prepared.

-

Assay Setup: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Incubation: The reaction is allowed to proceed at a controlled temperature.

-

Separation and Detection: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) can be determined.

Signaling Pathway (Illustrative Example)

Without knowing the target of this compound, a specific signaling pathway cannot be depicted. The following is a generic diagram for a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

Figure 2: A generalized GPCR signaling pathway via adenylyl cyclase.

References

WAY-324728 preliminary efficacy studies

An In-depth Technical Guide to the Preliminary Efficacy of sFRP-1 Inhibitors from the WAY-324728 Development Program

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary efficacy studies of small molecule inhibitors of Secreted Frizzled-Related Protein 1 (sFRP-1), focusing on the foundational data that emerged from the same research program that developed this compound. Due to the limited public availability of data for this compound itself, this guide centers on its extensively characterized predecessor, WAY-316606, as a representative compound. The primary mechanism of action for these molecules is the potentiation of the canonical Wnt signaling pathway by inhibiting its antagonist, sFRP-1. This pathway is critical for bone formation, making sFRP-1 an attractive target for osteoporosis therapies. This guide details the binding affinity, functional potency, and ex vivo anabolic activity of these inhibitors, presents generalized experimental protocols for the key assays employed, and visualizes the underlying biological and experimental frameworks.

Introduction: Targeting the Wnt Pathway in Bone Formation

The canonical Wnt signaling pathway is a crucial regulator of osteoblast differentiation and bone formation.[1] A key negative regulator of this pathway is Secreted Frizzled-Related Protein 1 (sFRP-1), which acts as a decoy receptor by binding directly to Wnt ligands, preventing them from activating their cell-surface Frizzled receptors.[2][3] Genetic deletion of sFRP-1 in animal models has been shown to increase trabecular bone formation, validating it as a therapeutic target for metabolic bone diseases like osteoporosis.[1]

The development program at Wyeth Research that produced this compound successfully identified and optimized small molecule inhibitors of sFRP-1. These compounds, including the lead molecule WAY-316606, were designed to bind to sFRP-1, thereby restoring Wnt signaling and stimulating bone formation.[1]

Quantitative Efficacy Data

The following tables summarize the key quantitative data for the lead compound WAY-316606, which serves as a proxy for the therapeutic class to which this compound belongs.

Table 1: In Vitro Binding and Functional Potency of WAY-316606

| Parameter | Value | Assay Type | Description |

|---|---|---|---|

| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | Measures the dissociation constant for the binding of WAY-316606 to human sFRP-1 protein. |

| Functional Potency (EC50) | 0.65 µM | TCF-Luciferase Reporter Assay | Measures the concentration of WAY-316606 required to achieve 50% of the maximum activation of Wnt signaling in a cell-based assay. |

Data sourced from Bodine et al., Bone (2009).[1]

Table 2: Ex Vivo Anabolic Activity of WAY-316606

| Assay Type | Lowest Effective Concentration | Endpoint Measured | Description |

|---|

| Murine Calvarial Organ Culture | 0.0001 µM | Total Bone Area | Measures the ability of WAY-316606 to stimulate new bone formation in a cultured neonatal mouse skull bone. |

Data sourced from Bodine et al., Bone (2009).[1]

Mechanism of Action: sFRP-1 Inhibition

WAY-316606 and related compounds function by directly binding to sFRP-1, which prevents sFRP-1 from sequestering Wnt ligands. The freed Wnt can then bind to its co-receptors, Frizzled (FZD) and LRP5/6, initiating the canonical signaling cascade that leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of genes that promote osteogenesis.

Caption: Wnt signaling pathway modulation by an sFRP-1 inhibitor.

Experimental Protocols

The following are generalized protocols representative of the methods used to obtain the efficacy data for sFRP-1 inhibitors.

Protocol: sFRP-1 Binding Affinity (Tryptophan Fluorescence Quenching)

This assay measures the direct binding of a compound to sFRP-1 by detecting changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.

-

Reagents and Preparation:

-

Recombinant human sFRP-1 protein.

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

WAY-316606 compound stock solution (in DMSO).

-

-

Procedure:

-

Dilute the sFRP-1 protein to a final concentration (e.g., 0.1-1.0 µM) in the assay buffer.

-

Prepare a serial dilution of WAY-316606 in assay buffer. The final DMSO concentration should be kept constant and low (<1%).

-

In a quartz cuvette, mix the sFRP-1 solution with an increasing concentration of the WAY-316606 titrant.

-

Allow the mixture to equilibrate for 5-10 minutes at room temperature.

-

Using a spectrofluorometer, excite the sample at 295 nm (to selectively excite tryptophan).

-

Measure the fluorescence emission spectrum, typically from 310 nm to 400 nm.

-

Record the fluorescence intensity at the emission maximum (approx. 340-350 nm).

-

-

Data Analysis:

-

Correct the fluorescence data for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity against the ligand concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD).

-

Protocol: Wnt Signaling Functional Potency (TCF/LEF Luciferase Reporter Assay)

This cell-based assay quantifies the activation of the canonical Wnt pathway. Cells are engineered with a luciferase reporter gene under the control of a TCF/LEF promoter. Pathway activation leads to luciferase expression, which is measured as a luminescent signal.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

-

Cell Line and Reagents:

-

Human osteosarcoma (U2-OS) or HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct.

-

Cell Culture Medium (e.g., DMEM with 10% FBS).

-

WAY-316606 compound.

-

Luciferase Assay Reagent (containing luciferin substrate and lysis buffer).

-

-

Procedure:

-

Day 1: Seed the reporter cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.

-

Day 2: Prepare serial dilutions of WAY-316606 in culture medium. Add the compound dilutions to the cells. Include appropriate controls (vehicle only, positive control like Wnt3a ligand). Incubate for 16-24 hours.

-

Day 3: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Incubate for 10-20 minutes on an orbital shaker to ensure complete cell lysis.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

Protocol: Ex Vivo Bone Formation (Murine Calvarial Organ Culture)

This ex vivo assay uses neonatal mouse skull bones (calvaria) to assess the direct anabolic effect of a compound on bone tissue in a physiologically relevant environment.

-

Tissue and Reagents:

-

Calvaria dissected from 3-5 day old mouse pups.

-

Culture Medium (e.g., BGJb medium supplemented with antibiotics and serum).

-

WAY-316606 compound.

-

Fixatives (e.g., 4% paraformaldehyde) and stains (e.g., Von Kossa for mineralized matrix).

-

-

Procedure:

-

Aseptically dissect the frontal and parietal bones from neonatal mouse calvaria.

-

Place each calvaria onto a stainless steel grid in a well of a 6-well culture plate, with the endocranial side facing down.

-

Add culture medium to the well until it just touches the underside of the grid.

-

Culture for 24 hours to stabilize the tissue.

-

Replace the medium with fresh medium containing various concentrations of WAY-316606 or vehicle control.

-

Culture for 5-7 days, changing the medium every 2-3 days.

-

After the treatment period, fix the calvaria in 4% paraformaldehyde.

-

-

Data Analysis:

-

Process the fixed calvaria for undecalcified bone histology.

-

Stain sections with Von Kossa (to identify mineralized bone) and a counterstain like toluidine blue.

-

Using histomorphometry software, quantify the total area of newly formed bone.

-

Compare the bone area in treated samples to the vehicle control to determine the anabolic effect.

-

Conclusion

The preliminary efficacy studies for the sFRP-1 inhibitor program, represented by the lead compound WAY-316606, demonstrate a clear and potent mechanism of action. The compound exhibits high-affinity binding to the target sFRP-1, effectively translating into the functional activation of the pro-osteogenic Wnt signaling pathway. Crucially, this in vitro and cell-based activity was confirmed in a complex ex vivo organ culture model, where the compound stimulated significant new bone formation at very low concentrations. These foundational studies provided a strong rationale for the continued development of sFRP-1 inhibitors like this compound as a promising anabolic therapy for osteoporosis.

References

- 1. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for WAY-324728 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

WAY-324728 is a molecule of interest within the scientific community. To facilitate further research and drug development, this document aims to provide detailed application notes and experimental protocols for the use of this compound in a cell culture setting. However, a thorough search of publicly available scientific literature and patent databases did not yield specific experimental data or established protocols for this compound. The information required to generate detailed, reliable protocols—such as effective concentrations, specific cell lines tested, incubation times, and observed biological effects—is not currently in the public domain.

The following sections provide a foundational understanding of the general signaling pathway likely targeted by compounds such as this compound, based on its classification as a potential Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, and offer generalized protocols for cell culture experiments that would be necessary to determine its activity. These are intended as a starting point for investigation and are not based on previously published experimental evidence for this specific compound.

Introduction

This compound is understood to be an active molecule, though its specific biological activity and mechanism of action are not detailed in accessible literature. Based on structurally similar compounds and its likely target, GSK-3β, it is hypothesized to be an activator of the Wnt/β-catenin signaling pathway. GSK-3β is a key enzyme in this pathway, and its inhibition leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. This pathway is crucial in embryonic development, cell proliferation, and differentiation.

Hypothesized Signaling Pathway of a GSK-3β Inhibitor

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative role of a GSK-3β inhibitor like this compound. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β by a compound such as this compound would prevent this phosphorylation, leading to the accumulation of β-catenin and activation of downstream gene expression.

Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for Characterizing this compound

To determine the biological activity of this compound, a series of in vitro experiments would be required. The following workflow outlines a logical progression for characterizing a novel compound in cell culture.

Caption: General experimental workflow for characterizing the activity of this compound.

General Protocols for In Vitro Characterization

The following are generalized protocols that can be adapted to investigate the effects of this compound. Specific parameters such as cell seeding density, compound concentrations, and incubation times will need to be empirically determined.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Cell Culture and Maintenance

-

Cell Lines: Select appropriate cell lines. For Wnt signaling studies, HEK293T cells are commonly used for their high transfection efficiency. L Wnt-3A cells, which conditionally express Wnt3a, can be used as a positive control for pathway activation.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.

Dose-Response Cytotoxicity Assay

This assay is crucial for determining the concentration range of this compound that can be used in subsequent experiments without causing significant cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a viability reagent such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the results to determine the concentration at which cell viability is reduced by 50% (IC₅₀).

Wnt/β-catenin Reporter Assay (TOP/FOPflash)

This assay quantitatively measures the activation of the Wnt/β-catenin signaling pathway.

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control with mutated TCF/LEF binding sites (FOPflash), along with a control plasmid for normalization (e.g., Renilla luciferase).

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., Wnt3a conditioned medium or another known GSK-3β inhibitor like CHIR99021) and a vehicle control.

-

Incubation: Incubate for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the fold activation of the Wnt/β-catenin pathway.

Western Blot for β-catenin Accumulation

This experiment provides direct evidence of the stabilization of β-catenin.

-

Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with an effective concentration of this compound (as determined from the reporter assay) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are templates that should be populated with experimentally derived data.

Table 1: Cytotoxicity of this compound on HEK293T cells after 48h treatment

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 0.1 | Experimental Data |

| 1 | Experimental Data |

| 10 | Experimental Data |

| 50 | Experimental Data |

| 100 | Experimental Data |

Table 2: Activation of Wnt/β-catenin Signaling by this compound in HEK293T cells (TOP/FOPflash Assay)

| Treatment | Concentration (µM) | TOP/FOP Luciferase Ratio (Fold Change) |

| Vehicle Control | - | 1.0 |

| Positive Control (CHIR99021) | 3 | Experimental Data |

| This compound | 0.1 | Experimental Data |

| This compound | 1 | Experimental Data |

| This compound | 10 | Experimental Data |

Conclusion

While the specific experimental protocols and quantitative data for this compound are not publicly available, this document provides a comprehensive framework for researchers to begin characterizing its activity in cell culture. The provided general protocols and workflow, based on the hypothesized mechanism of action as a GSK-3β inhibitor, offer a robust starting point for investigating the effects of this compound on the Wnt/β-catenin signaling pathway. It is imperative that researchers empirically determine the optimal experimental conditions for their specific cell lines and assay systems.

Application Notes and Protocols for In Vivo Dosing of sGC Activators in Mouse Models with Reference to WAY-324728

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dosing information for WAY-324728 in mouse models is publicly available in the reviewed literature. The following protocols are based on studies conducted with other soluble guanylate cyclase (sGC) activators, such as BAY 54-6544 and BAY 60-2770. These notes provide a framework for developing an experimental plan for this compound, but it is imperative to conduct initial dose-finding and tolerability studies for this specific compound.

Introduction

This compound is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. In its reduced (heme-containing) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological effects, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. sGC activators are a class of compounds that can directly activate the oxidized or heme-free form of sGC, thereby restoring cGMP signaling in a diseased environment. This makes them a promising therapeutic strategy for various cardiovascular, fibrotic, and inflammatory diseases.

These application notes provide a summary of in vivo dosing information for structurally and functionally related sGC activators in mouse models to guide the initial design of experiments for this compound.

Data Presentation: In Vivo Dosing of sGC Activators in Mice

The following table summarizes quantitative data from in vivo studies using the sGC activators BAY 54-6544 and BAY 60-2770 in mouse models. This information can serve as a reference for establishing a potential dose range for this compound.

| Compound | Mouse Model | Dose | Administration Route | Vehicle | Key Findings |

| BAY 54-6544 | Accelerated ageing (Ercc1Δ/- mice) | 80 mg/kg/day and 200 mg/kg/day | Compounded in chow | Not specified | Restored microvascular perfusion and increased survival.[1] |

| BAY 54-6544 | Sickle Cell Disease (BERK-SCD transgenic mice) | Not specified (orally delivered) | Oral | Not specified | Lowered right ventricular systolic pressure and hypertrophy. |

| BAY 60-2770 | Spinal Cord Injury (C57BL/6N mice) | 10 mg/kg/day | Oral gavage | Diethylene glycol, cremophor, and water (1:2:7) | Ameliorated lower urinary tract dysfunction.[2] |

| BAY 60-2770 | Ischemia-Reperfusion (Wild-type and HO-1-/- mice) | Not specified (treatment near the end of ischemia) | Not specified | Not specified | Prevented post-ischemic inflammation and mitochondrial dysfunction.[3] |

| BAY 60-2770 | Obesity-induced bladder dysfunction (High-fat diet-fed mice) | 1 mg/kg/day | Oral gavage | Not specified | Ameliorated detrusor overactivity. |

Experimental Protocols

Note: These are generalized protocols based on the cited literature for other sGC activators and should be adapted and optimized for this compound.

Protocol 1: Oral Gavage Administration

This protocol is suitable for precise daily dosing.

Materials:

-

This compound

-

Vehicle solution (e.g., Diethylene glycol, cremophor, and water in a 1:2:7 ratio)[2]

-

Mouse gavage needles (20-22 gauge, straight or curved)

-

Syringes (1 mL)

-

Animal scale

-

Appropriate mouse strain, age, and sex for the disease model

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution. A commonly used vehicle for sGC activators is a mixture of diethylene glycol, cremophor, and water (1:2:7)[2].

-

Dissolve this compound in the vehicle to the desired final concentration. Sonication may be required to aid dissolution. Prepare fresh daily unless stability data indicates otherwise.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Control Group:

-

Administer the vehicle solution alone to the control group of mice.

-

Protocol 2: Administration via Medicated Chow

This method is suitable for chronic administration and avoids the stress of daily gavage.

Materials:

-

This compound

-

Standard rodent chow

-

Food binder (if necessary)

-

Appropriate mouse strain, age, and sex for the disease model

Procedure:

-

Preparation of Medicated Chow:

-

Calculate the total amount of this compound needed based on the estimated daily food consumption of the mice and the target dose (e.g., mg of drug per kg of body weight per day).

-

Thoroughly mix the calculated amount of this compound with a specific quantity of powdered or crushed standard rodent chow. A food binder may be used to re-pellet the chow if necessary.

-

Ensure a homogenous distribution of the compound within the chow.

-

-

Administration:

-

Provide the medicated chow to the treatment group of mice ad libitum.

-

Monitor food intake to ensure the desired dose is being consumed. Adjust the concentration of the drug in the chow if necessary.

-

-

Control Group:

-

Provide the control group with standard, non-medicated chow.

-

Mandatory Visualization

Signaling Pathway of sGC Activators

Caption: Signaling pathway of soluble guanylate cyclase (sGC) activation.

Experimental Workflow for In Vivo Dosing

Caption: General experimental workflow for in vivo studies.

References

- 1. Soluble guanylate cyclase activation during ischemic injury in mice protects against postischemic inflammation at the mitochondrial level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of a soluble guanylate cyclase activator, BAY 60-2770, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-324728, an sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of WAY-324728, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), in laboratory experiments. The information is intended to guide researchers in the effective preparation and application of this compound for investigating the Wnt signaling pathway.

Introduction to this compound

This compound is a research compound identified as an inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a key modulator of the Wnt signaling pathway, a critical pathway involved in numerous cellular processes including proliferation, differentiation, and migration. By inhibiting sFRP-1, this compound can be utilized as a tool to study the intricate roles of Wnt signaling in various biological systems. Aberrant Wnt signaling has been implicated in a range of diseases, making sFRP-1 inhibitors like this compound valuable for therapeutic research.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is provided below. While specific quantitative solubility data in common laboratory solvents is not consistently published across all suppliers, general guidance for similar research compounds is available. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉N₃O₃S | [1] |

| Molecular Weight | 417.48 g/mol | [1] |

| CAS Number | 544670-38-4 | [1] |

Table 2: General Solubility and Preparation Guidelines

| Solvent | Solubility | Preparation Notes |

| DMSO | Soluble (A related sFRP-1 inhibitor has a reported solubility of 5 mg/mL) | It is recommended to prepare a stock solution in dry DMSO. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. |

| Ethanol | Sparingly Soluble | Prepare a stock solution in 100% ethanol. Dilution into aqueous media may cause precipitation. |

| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. To prepare aqueous working solutions, dilute a concentrated stock solution in an organic solvent (e.g., DMSO) into the aqueous buffer with vigorous vortexing. Be aware of potential precipitation. |

Solution Preparation and Storage

Stock Solution Preparation (10 mM in DMSO):

-

Accurately weigh a small amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / 417.48 g/mol ) / 0.010 mol/L

-

Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

-

Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

Storage of Solutions:

-

DMSO Stock Solutions: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds in DMSO are stable for extended periods, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few months. A general study on compound stability in DMSO suggests that many compounds are stable for at least 15 weeks at 40°C, and that multiple freeze-thaw cycles do not lead to significant degradation.[2][3]

-

Aqueous Working Solutions: Prepare fresh on the day of the experiment. Do not store aqueous solutions for extended periods as this may lead to precipitation and degradation of the compound.

Mechanism of Action: Wnt Signaling Pathway

This compound functions by inhibiting sFRP-1. sFRP-1 is a secreted protein that acts as an antagonist of the Wnt signaling pathway. It binds directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This inhibition of the Wnt-receptor interaction prevents the downstream signaling cascade that leads to the stabilization of β-catenin.

In the absence of Wnt signaling, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to the FZD/LRP5/6 receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

By inhibiting sFRP-1, this compound effectively removes this antagonism, allowing for the activation of the Wnt signaling pathway in the presence of Wnt ligands. It is important to note that the role of sFRP-1 can be context-dependent, with some studies suggesting it can enhance Wnt signaling at low concentrations.[4]

Caption: Wnt signaling pathway and the inhibitory role of this compound.

Experimental Protocols

The following is a general protocol for a Wnt/β-catenin reporter assay, a common method to assess the activity of the canonical Wnt signaling pathway and the effect of inhibitors like this compound. This protocol should be optimized for your specific cell line and experimental conditions.

Wnt/β-catenin Reporter Assay Protocol

Objective: To measure the effect of this compound on Wnt pathway activation in a cell-based reporter assay.

Materials:

-

HEK293T or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF responsive reporter)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Recombinant Wnt3a protein

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Experimental Workflow:

Caption: Workflow for a Wnt/β-catenin reporter assay.

Procedure:

-

Cell Seeding (Day 1):

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Transfection (Day 2):

-

Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. For each well, a typical mix includes:

-

100 ng TOPFlash or FOPFlash plasmid

-

10 ng Renilla luciferase plasmid

-

Transfection reagent at the recommended ratio.

-

-

Remove the media from the cells and add the transfection mix.

-

Incubate for 4-6 hours at 37°C.

-

Replace the transfection mix with 100 µL of fresh, complete DMEM and incubate overnight.

-

-

Treatment (Day 3):

-

Prepare a serial dilution of this compound in complete DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Prepare a solution of recombinant Wnt3a in complete DMEM at a concentration known to induce a robust response (e.g., 100 ng/mL).

-

Aspirate the media from the cells.

-

Add 100 µL of the treatment media to the appropriate wells. Include the following controls:

-

Vehicle control (DMEM with the same final concentration of DMSO as the highest this compound concentration)

-

Wnt3a only

-

Wnt3a + varying concentrations of this compound

-

FOPFlash transfected cells treated with Wnt3a (negative control for TCF/LEF specific activation)

-

-

Incubate for 16-24 hours at 37°C.

-

-

Cell Lysis and Luciferase Measurement (Day 4):

-

Carefully remove the media from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells by adding the volume of passive lysis buffer recommended by the dual-luciferase assay kit manufacturer (typically 20-50 µL per well).

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Plot the fold change as a function of this compound concentration to determine the EC₅₀ (the concentration that gives half-maximal activation).

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should consult the safety data sheet (SDS) for this compound and handle it with appropriate personal protective equipment in a laboratory setting. The protocols provided here are intended as a guide and may require optimization for specific experimental systems.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secreted Frizzled-related protein potentiation versus inhibition of Wnt3a/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on WAY-324728 in Cardiovascular Research

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the administration of the compound WAY-324728 in cardiovascular research models.

Extensive searches were conducted to identify any studies, patents, or publications related to the use of this compound in the context of cardiovascular disease or related experimental models. These inquiries yielded no specific results for this particular compound. The "WAY" designation is often associated with compounds developed by Wyeth Pharmaceuticals (now part of Pfizer), but further investigation into this potential origin did not uncover any cardiovascular applications for this compound.

The search strategy included broad and specific queries such as "this compound cardiovascular research," "this compound pharmacology," "this compound mechanism of action cardiovascular," and "this compound experimental protocols in animal models." The results were consistently general, focusing on broad topics in cardiovascular research, various other chemical compounds, and general experimental methodologies, but with no mention of this compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data presentation in tables, specific experimental methodologies, and signaling pathway diagrams. It is possible that this compound is a compound that has not been investigated for cardiovascular applications, is in a very early stage of development with no published data, or is primarily researched in a different therapeutic area.

Therefore, we are unable to provide the specific content requested by the user due to the absence of foundational scientific data on the administration and effects of this compound in cardiovascular research models.

Application Notes and Protocols for the Use of a TLR4 Antagonist in LPS-Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction